molecular formula C16H28ClNO B14284053 N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride CAS No. 132346-00-0

N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride

Katalognummer: B14284053
CAS-Nummer: 132346-00-0
Molekulargewicht: 285.9 g/mol
InChI-Schlüssel: NHJCGEAGZWECQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride: is a chemical compound with the molecular formula C19H26ClNO . It is a hydrochloride salt form of an amine, which is often used in various scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride typically involves the reaction of 2-methyl-2-phenylpropoxyethanamine with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the compound is produced using large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified using techniques such as crystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form corresponding oxides.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form corresponding amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a reagent in organic synthesis, where it helps in the formation of various chemical intermediates and products.

Biology: In biological research, the compound is used to study the effects of amines on biological systems, including their interactions with enzymes and receptors.

Industry: In industrial applications, the compound is used in the production of various chemicals and materials, including polymers and resins.

Wirkmechanismus

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • N,N-diethyl-2-phenoxy-2-phenylethanamine;hydrochloride
  • N,N-dimethyl-2-(2-methylphenoxy)ethanamine;hydrochloride
  • N,N-dimethyl-2-(3-methylphenoxy)ethanamine;hydrochloride

Uniqueness: N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Eigenschaften

CAS-Nummer

132346-00-0

Molekularformel

C16H28ClNO

Molekulargewicht

285.9 g/mol

IUPAC-Name

N,N-diethyl-2-(2-methyl-2-phenylpropoxy)ethanamine;hydrochloride

InChI

InChI=1S/C16H27NO.ClH/c1-5-17(6-2)12-13-18-14-16(3,4)15-10-8-7-9-11-15;/h7-11H,5-6,12-14H2,1-4H3;1H

InChI-Schlüssel

NHJCGEAGZWECQM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)CCOCC(C)(C)C1=CC=CC=C1.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.